Ethyl 4-(cyclohexylamino)-3-nitrobenzoate
Overview
Description
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, commonly referred to as E4CN, is a synthetic organic compound used in various scientific research applications. It is a colorless solid that is soluble in organic solvents such as ethanol, methanol, and acetone. E4CN has a molecular weight of 197.21 g/mol and its structure consists of an ethyl group attached to a cyclohexylamino group, which is attached to a nitrobenzoate group (1). E4CN is a versatile compound that has been used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
1. Crystal Structure Analysis
Ethyl 4-butylamino-3-nitrobenzoate, a compound structurally similar to Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, has been studied for its crystal structure. The structure revealed an intramolecular N—H⋯O hydrogen bond in each molecule, generating an S(6) ring motif. This structure is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, indicating potential applications in material sciences and crystallography (Narendra Babu et al., 2009).
2. Synthesis Applications
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate's derivatives have been used in the synthesis of various compounds. For instance, a study on the synthesis of Dabigatran Etexilate involved the reaction of a similar compound, 4-methylamino-3-nitrobenzoic acid, with ethyl 3-(pyridin-2ylamino)propanoate (Huansheng, 2013). Another study explored the "one-pot" nitro-reductive cyclization using sodium dithionite to convert ethyl 4-(butylamino)-3-nitrobenzoate into other useful compounds (Sathyanarayana & Poojary, 2021).
3. Chemical Reactions and Bond Cleavage
Research has been conducted on the C-S bond cleavage of compounds like methyl and ethyl-[(substituted phenylthio)methyl]-3-nitrobenzoates, demonstrating the potential reactivity and utility of such compounds in chemical synthesis and reactions (El-Hegazy et al., 1994).
4. Esterification and Catalysis
The catalysis of esterification reactions using compounds similar to Ethyl 4-(cyclohexylamino)-3-nitrobenzoate has been studied. For example, the synthesis of Ethyl 4-nitrobenzoate catalyzedby TiO_2/Fe~(3+) was investigated to determine optimal conditions for high yield, indicating potential applications in catalytic processes (Rong-geng, 2012).
5. Nonlinear Optical Properties
The study of nonlinear optical properties in materials is an area where derivatives of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate can be applied. For example, research on substituted hydrazones, similar in structure, explored their potential for photonic applications, demonstrating the promise of such compounds in the field of photonics and optical materials (Nair et al., 2022).
6. Anti-Cancer Activity
A heterocyclic compound synthesized using 4-(methylamino)-3-nitrobenzoic acid, similar to Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, exhibited in vitro anti-cancer activity against human gastric cancer cell lines. This indicates potential applications in the development of anti-cancer drugs and therapeutic agents (Liu et al., 2019).
properties
IUPAC Name |
ethyl 4-(cyclohexylamino)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(18)11-8-9-13(14(10-11)17(19)20)16-12-6-4-3-5-7-12/h8-10,12,16H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALYDABJRIWMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415406 | |
Record name | ethyl 4-(cyclohexylamino)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate | |
CAS RN |
87815-77-8 | |
Record name | ethyl 4-(cyclohexylamino)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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